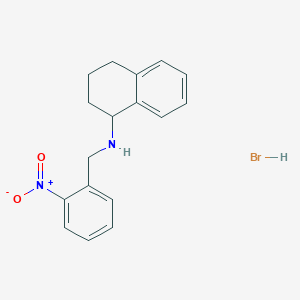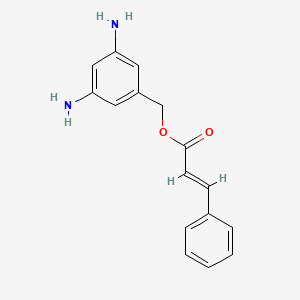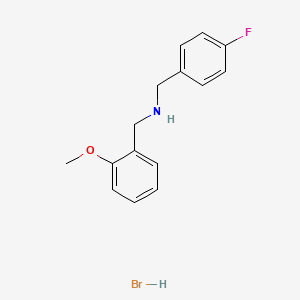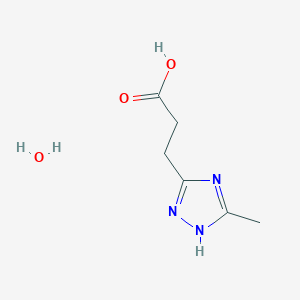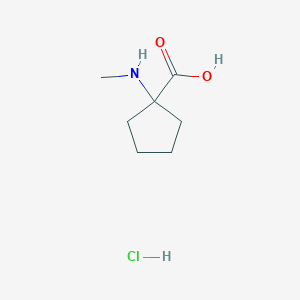
(3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide
説明
“(3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609400-73-8. It has a molecular weight of 342.66 . The IUPAC name for this compound is (3-chlorophenyl)-N-(2-methoxybenzyl)methanamine hydrobromide . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide” is 1S/C15H16ClNO.BrH/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12;/h2-9,17H,10-11H2,1H3;1H . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide” is a solid at room temperature . It has a molecular weight of 342.66 .科学的研究の応用
Molecular Structure and Reactivity
The study of molecular structures similar to (3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide reveals significant insights into their reactivity and potential applications in organic synthesis. For example, the title compound in the study by Xia et al. (2010) exhibits a nearly perpendicular orientation between the 4-hydroxy-3-methoxybenzyl group and the chlorobenzene ring, suggesting electron delocalization in the amide fragment, which could influence the reactivity of related compounds (Xia, Wang, Huang, & Shan, 2010). Similarly, Butcher et al. (2007) describe a molecule with slight twists between its 5-chlorophenyl and 4-methoxybenzyl groups, stabilized by intramolecular hydrogen bonding, highlighting the structural versatility and potential for creating stable intermediates in synthetic pathways (Butcher, Jasinski, Mayekar, Yathirajan, & Narayana, 2007).
Electronic and Optical Properties
The electronic and nonlinear optical properties of compounds related to (3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide have been explored through DFT calculations, as demonstrated by Beytur and Avinca (2021). These studies shed light on the electronic properties, ionization potential, energy gap, and molecular electrostatic potentials, which are crucial for developing materials with specific electronic or photonic applications (Beytur & Avinca, 2021).
Photocatalytic Applications
Research on derivatives of (3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide points toward their potential in photocatalytic applications. Higashimoto et al. (2009) discuss the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes, a process that could be relevant for compounds with similar structures, indicating their utility in green chemistry and environmental remediation efforts (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).
Pharmacological Research
While excluding specific details on drug use, dosage, and side effects as per the requirements, it's notable that structurally related compounds are under investigation for their pharmacological properties. For instance, Kalgutkar et al. (2007) explore the genotoxicity of a compound with a 3-chlorobenzyl motif, highlighting the importance of understanding the metabolic activation and potential toxicological profiles of such compounds in the development of safe pharmacological agents (Kalgutkar, Dalvie, Aubrecht, Smith, Coffing, Cheung, Vage, Lame, Chiang, McClure, Maurer, Coelho, & Soliman, 2007).
特性
IUPAC Name |
1-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.BrH/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12;/h2-9,17H,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBQQECNZVOIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC=C2)Cl.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorobenzyl)(2-methoxybenzyl)amine hydrobromide | |
CAS RN |
1609400-73-8 | |
| Record name | Benzenemethanamine, 3-chloro-N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1S)-2-Methoxy-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B3244047.png)

amine hydrobromide](/img/structure/B3244061.png)
amine hydrobromide](/img/structure/B3244062.png)

